2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile
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Overview
Description
2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile is a complex organic compound belonging to the pyrimido[4,5-d]pyrimidine class. This compound features a fused ring system with a cyclopentyl group, two methyl groups, and a sulfanylacetonitrile moiety. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile typically involves multiple steps, starting with the construction of the pyrimido[4,5-d]pyrimidine core. One common approach is the cyclization of appropriately substituted pyrimidines under acidic or basic conditions. The cyclopentyl group can be introduced through a Friedel-Crafts alkylation reaction, while the sulfanylacetonitrile moiety can be added via nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening techniques can also streamline the production process, ensuring consistent quality and reducing the risk of human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : The nitrile group can be reduced to an amine.
Substitution: : The hydrogen atoms on the cyclopentyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Using electrophiles or nucleophiles under appropriate conditions, such as Lewis acids for electrophilic substitution.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of primary, secondary, or tertiary amines.
Substitution: : Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antiproliferative properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and infections.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the cyclopentyl group and the sulfanylacetonitrile moiety. Similar compounds include other pyrimido[4,5-d]pyrimidines and related heterocyclic compounds, which may have different substituents or functional groups. These compounds can exhibit varying degrees of biological activity and chemical reactivity, making them suitable for different applications.
List of Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives
Pyrido[2,3-d]pyrimidin-7-one derivatives
Pyrimidino[4,5-d][1,3]oxazine derivatives
Other substituted pyrimidines
Properties
IUPAC Name |
2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-19-12-10(14(21)20(2)15(19)22)13(23-8-7-16)18-11(17-12)9-5-3-4-6-9/h9H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFRQPONIUUKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCC3)SCC#N)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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